

Spectroscopic Analysis of 2-(3-Bromophenyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of **2-(3-Bromophenyl)pyridine**. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents an illustrative analysis based on spectral data from closely related analogs. This approach offers valuable insights into the expected spectral characteristics and provides a framework for the analysis of this and similar compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **2-(3-Bromophenyl)pyridine**. These values are estimated based on the analysis of similar compounds, including 2-phenylpyridine, 2-bromopyridine, and various brominated phenyl derivatives. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Table 1: Predicted ^1H NMR Data for **2-(3-Bromophenyl)pyridine** (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6'	8.70	d	4.8
H-2	8.15	t	1.8
H-6	7.95	d	8.0
H-4'	7.80	td	7.7, 1.8
H-4	7.60	ddd	8.0, 2.2, 1.2
H-5	7.40	t	7.9
H-5'	7.30	ddd	7.5, 4.8, 1.2
H-3'	7.25	d	7.8

Table 2: Predicted ^{13}C NMR Data for **2-(3-Bromophenyl)pyridine** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1'	156.5
C-6'	149.8
C-1	141.0
C-4'	136.8
C-4	131.5
C-6	130.2
C-2	129.5
C-5	129.0
C-3	123.0
C-5'	122.5
C-3'	120.8

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for a solid organic compound like **2-(3-Bromophenyl)pyridine**.^[1]

Sample Preparation

- Weigh approximately 5-10 mg of purified **2-(3-Bromophenyl)pyridine**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

^1H NMR Spectroscopy

- Instrument Setup: Place the NMR tube into the spectrometer's magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Perform phase correction and baseline correction to the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the signals and analyze the multiplicities and coupling constants.

^{13}C NMR Spectroscopy

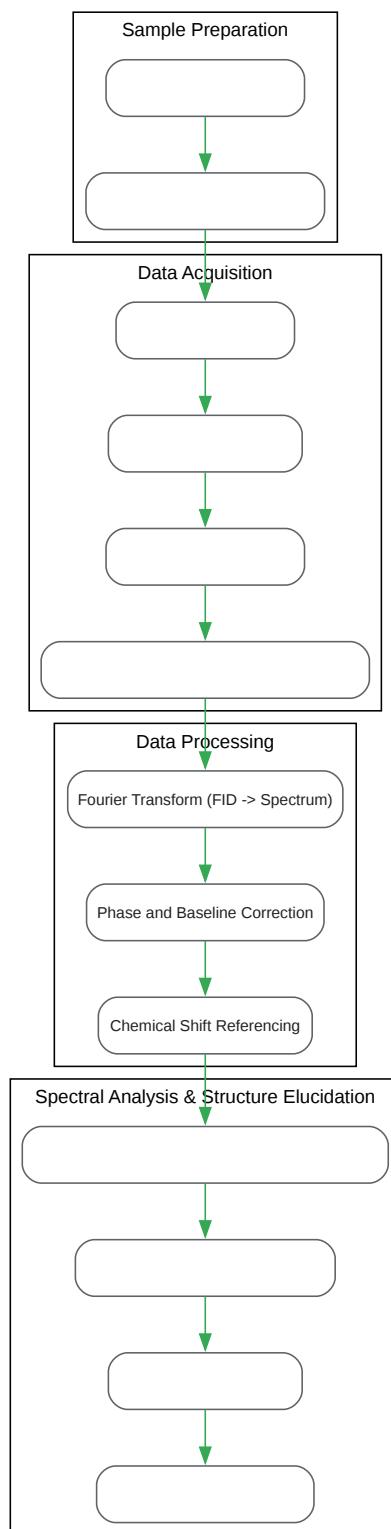
- Instrument Setup: Use the same sample and ensure the instrument is tuned for ^{13}C observation.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Perform phase correction and baseline correction.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of **2-(3-Bromophenyl)pyridine** with atom numbering for NMR assignments.

General Workflow for NMR Spectroscopic Analysis

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Caption: A logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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